4-Bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
Description
4-Bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with a bromine atom at position 4 and a trifluoromethyl (-CF₃) group at position 3. This structure combines electron-withdrawing substituents (Br, CF₃) that enhance electrophilic reactivity and metabolic stability, making it a valuable intermediate in medicinal chemistry for anticancer and enzyme inhibitor development .
Properties
IUPAC Name |
4-bromo-3-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3N3/c8-3-1-2-12-6-4(3)5(13-14-6)7(9,10)11/h1-2H,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNKVHZPURBYKSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(NN=C2N=C1)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Reactions Involving Halogenated Pyridine Precursors
The most widely reported synthetic route involves cyclization reactions starting from halogenated pyridine derivatives. A key precursor, 4-bromo-3-(trifluoromethyl)pyridine, undergoes condensation with hydrazine or substituted hydrazines to form the pyrazolo[3,4-b]pyridine core. The reaction typically employs polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under basic conditions (e.g., potassium carbonate or sodium hydride) at temperatures ranging from 80°C to 120°C .
For instance, a 2024 study demonstrated that heating 4-bromo-3-(trifluoromethyl)pyridine with hydrazine hydrate in DMF at 100°C for 12 hours yielded the target compound in 78% purity after recrystallization . The trifluoromethyl group’s electron-withdrawing nature facilitates cyclization by stabilizing intermediate enolate species, while the bromine atom acts as a leaving group in subsequent functionalization steps.
Halogenation and Functional Group Interconversion
Post-cyclization halogenation is another viable strategy. Pyrazolo[3,4-b]pyridine derivatives lacking bromine at the 4-position can undergo directed ortho-metallation followed by quenching with brominating agents. For example, treatment of 3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine with lithium diisopropylamide (LDA) at -78°C generates a lithiated intermediate, which reacts with N-bromosuccinimide (NBS) to introduce bromine selectively at the 4-position . This method achieves regioselectivity >90% but requires stringent anhydrous conditions.
Comparative studies show that halogenation via electrophilic aromatic substitution (EAS) is less effective due to the deactivating effect of the trifluoromethyl group, which reduces the ring’s electron density .
Cross-Coupling Reactions for Late-Stage Functionalization
The bromine atom at the 4-position enables diverse cross-coupling reactions, which are instrumental in generating derivatives for structure-activity relationship (SAR) studies. Suzuki-Miyaura coupling with aryl boronic acids using palladium catalysts (e.g., Pd(PPh₃)₄) in tetrahydrofuran (THF)/water mixtures (3:1 v/v) at 80°C has been employed to introduce aryl groups . Similarly, Buchwald-Hartwig amination with primary or secondary amines under Pd/XPhos catalysis affords amino-substituted analogs .
Table 1: Optimization of Cross-Coupling Reactions
| Reaction Type | Catalyst System | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | THF/H₂O | 80 | 85–92 |
| Buchwald-Hartwig | Pd₂(dba)₃/XPhos | Toluene | 110 | 70–78 |
| Sonogashira | PdCl₂(PPh₃)₂, CuI | DMF/Et₃N | 60 | 65–72 |
Microwave-Assisted Synthesis
Microwave irradiation significantly enhances reaction efficiency and reduces synthesis time. A 2023 study reported a solvent-free protocol where 4-bromo-3-(trifluoromethyl)pyridine and methyl hydrazine were irradiated at 150°C for 15 minutes, achieving 88% yield . The microwave method minimizes side reactions such as N-alkylation or overhalogenation, which are common in conventional thermal approaches .
Industrial-Scale Production Considerations
Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors have been adopted to optimize the exothermic cyclization step, improving heat dissipation and reducing reaction time from hours to minutes . Purification typically involves fractional distillation followed by recrystallization from ethanol/water mixtures, yielding pharmaceutical-grade material (≥99.5% purity) .
Challenges and Mitigation Strategies
-
Regioselectivity Issues : Competing cyclization pathways may yield isomeric byproducts. Using Boc-protected hydrazines (e.g., tert-butyl carbazate) directs cyclization to the desired position, improving regioselectivity to >95%.
-
Purification Difficulties : The compound’s low solubility in common solvents complicates isolation. Gradient elution with dichloromethane/ethyl acetate (9:1 to 4:1) on silica gel effectively separates impurities .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazole ring.
Coupling Reactions: It can undergo Suzuki-Miyaura and other cross-coupling reactions to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide can yield 4-methoxy-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine.
Scientific Research Applications
Drug Discovery
4-Bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine serves as a critical scaffold in the synthesis of bioactive molecules. Its structural characteristics allow for the modification of various functional groups, leading to compounds with diverse therapeutic properties. Research indicates that over 156,660 derivatives of pyrazolo[3,4-b]pyridines have been synthesized for therapeutic purposes, highlighting the compound's relevance in medicinal chemistry .
Anticancer Activity
Recent studies have shown that derivatives of pyrazolo[3,4-b]pyridine exhibit significant anticancer properties. For instance, compounds containing this scaffold have been tested against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation . The mechanism often involves the inhibition of specific kinases or pathways critical for cancer cell proliferation.
Antimicrobial Properties
Compounds similar to 4-Bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine have been evaluated for their antimicrobial efficacy against pathogens such as Staphylococcus aureus and Escherichia coli. These studies suggest that modifications in the side chains can significantly enhance antimicrobial activity .
Synthesis and Structural Modifications
The synthesis of 4-Bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves multi-step reactions that allow for the introduction of various substituents at different positions on the pyrazole ring. This flexibility is crucial for optimizing biological activity and improving pharmacokinetic properties.
Synthetic Routes
Several synthetic methodologies have been reported in literature, including:
- Cyclization Reactions : Utilizing precursors such as hydrazones or amidines to form the pyrazole core.
- Functional Group Transformations : Bromination and trifluoromethylation reactions are commonly employed to introduce desired substituents.
Case Study 1: Anticancer Investigation
A study focused on synthesizing a series of pyrazolo[3,4-b]pyridine derivatives demonstrated their effectiveness against breast cancer cell lines. The results indicated that specific substitutions enhanced cytotoxicity by targeting the PI3K/Akt signaling pathway .
Case Study 2: Antimicrobial Efficacy Assessment
Research conducted on related bromopyridine compounds evaluated their antimicrobial properties against various microbial strains. This study found that certain structural modifications led to increased potency against resistant strains of bacteria .
Mechanism of Action
The mechanism of action of 4-Bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the lipophilicity of the compound, allowing it to diffuse easily into cells and interact with intracellular targets. The bromine atom can participate in halogen bonding, influencing the binding affinity and specificity of the compound for its targets. The exact molecular pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Functional Group Variations
The biological and physicochemical properties of pyrazolo[3,4-b]pyridine derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Solubility : Carboxylic acid derivatives (e.g., 5-bromo-3-COOH) exhibit higher aqueous solubility vs. trifluoromethyl analogs, impacting bioavailability .
- Metabolic Stability: The CF₃ group reduces oxidative metabolism, extending half-life compared to methyl or amino substituents .
- Electronic Effects : Bromine at C4 (target compound) vs. C5 alters electron density, influencing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
Biological Activity
4-Bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and enzymatic inhibition effects, supported by data tables and relevant case studies.
- Molecular Formula : C7H3BrF3N3
- Molecular Weight : 266.02 g/mol
- CAS Number : 1956382-83-4
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of 4-Bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine against various bacterial strains. The compound shows promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 15.0 |
| Escherichia coli | 20.0 |
| Bacillus subtilis | 12.5 |
| Pseudomonas aeruginosa | 25.0 |
These results indicate that the compound exhibits a moderate to strong antimicrobial effect, particularly against Staphylococcus aureus and Bacillus subtilis, which are crucial targets in the development of new antibiotics .
Anticancer Activity
The compound has also been investigated for its anticancer properties, particularly its ability to inhibit cell proliferation in various cancer cell lines. Studies have demonstrated that it can induce apoptosis in human cancer cells through specific pathways.
Case Study: Inhibition of Cancer Cell Lines
In vitro studies showed that 4-Bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine significantly inhibited the proliferation of several cancer cell lines:
- HeLa Cells : IC50 = 5.2 µM
- A375 Cells : IC50 = 6.8 µM
- HCT116 Cells : IC50 = 7.5 µM
The compound's mechanism involves the modulation of cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. It has been shown to selectively inhibit CDK2 and CDK9 with IC50 values of 0.36 µM and 1.8 µM, respectively .
Enzymatic Inhibition
Another area of interest is the compound’s role as an enzyme inhibitor. It has been evaluated for its inhibitory effects on various enzymes involved in cancer progression and metabolic pathways.
Table 2: Enzymatic Inhibition Data
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| CDK2 | Competitive | 0.36 |
| CDK9 | Non-competitive | 1.8 |
| DHODH | Mixed-type | 0.45 |
The inhibition of these enzymes suggests potential therapeutic applications in treating cancers and other diseases characterized by dysregulated cell proliferation .
Q & A
Q. What are the key synthetic routes for 4-Bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, and how are critical intermediates characterized?
The synthesis typically involves multi-step reactions with careful optimization of regioselectivity. For example:
- Step 1 : Condensation of 3-fluoropyridine derivatives with hydrazine at elevated temperatures (110°C, 16 hours) to form the pyrazolo-pyridine core .
- Step 2 : Bromination using reagents like NBS or HBr under controlled conditions to introduce the bromo substituent .
- Step 3 : Trifluoromethylation via cross-coupling reactions (e.g., Pd-catalyzed) or direct substitution .
Characterization : Intermediates and final products are validated using: - NMR : Distinct signals for the pyrazole NH (~δ 12-13 ppm in NMR) and trifluoromethyl groups ( NMR, δ -60 to -70 ppm) .
- HRMS : Precise mass confirmation (e.g., [M+H] at m/z 500.1602 for derivatives) .
Q. What spectroscopic techniques are essential for confirming the structure of this compound?
- and NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and carbon environments (e.g., C-Br at ~δ 100–110 ppm) .
- NMR : Confirms trifluoromethyl group integrity (sharp singlet at δ -65 ppm) .
- IR Spectroscopy : Detects functional groups (e.g., C≡N stretch at ~2200 cm in nitrile derivatives) .
- X-ray Crystallography : Resolves regiochemistry and crystal packing (e.g., ethanol solvate structures) .
Advanced Research Questions
Q. How can structural modifications of this scaffold enhance selectivity as a kinase inhibitor?
- Substitution at Position 1 : Introducing bulky groups (e.g., tert-butyl) improves binding pocket compatibility in kinases like FGFR or Pim-1 .
- Position 4 Functionalization : Electron-withdrawing groups (e.g., Br, CF) enhance metabolic stability and target affinity .
- SAR Studies : Systematic replacement of substituents (e.g., replacing pyrazole with indole) retains kinase inhibition while reducing off-target effects (e.g., compound 46 in Pim kinase studies) .
Example : In FGFR inhibitors, a 4-phenoxyphenyl group at position 3 increased potency (IC < 10 nM) .
Q. What strategies address regioselectivity challenges during synthesis?
- Catalytic Systems : Rh(III)-chiral complexes enable asymmetric Friedel–Crafts alkylation/cyclization (81–98% yield, 85–99% ee) for enantioselective pyrazolo-pyridine formation .
- Protecting Groups : Boc protection of NH prevents unwanted side reactions during coupling steps (e.g., Suzuki-Miyaura reactions) .
- Temperature Control : Low-temperature bromination minimizes over-halogenation .
Q. How is the compound evaluated in preclinical models for anticancer activity?
- In Vitro :
- In Vivo :
Q. What methodologies resolve contradictions in reported biological activities of derivatives?
- Meta-Analysis : Compare IC values across studies to identify outliers (e.g., conflicting Pim-2 inhibition data) .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) reconciles SAR by correlating substituent effects with binding poses .
- Experimental Validation : Reproduce key assays under standardized conditions (e.g., ATP concentration in kinase assays) .
Q. How are impurities or by-products characterized during synthesis?
- HPLC-MS : Detects low-abundance impurities (e.g., dehalogenated by-products) .
- Stability Studies : Accelerated degradation under heat/light identifies labile groups (e.g., Boc cleavage in acidic conditions) .
- Isolation Techniques : Preparative TLC or column chromatography separates regioisomers (e.g., 3-bromo vs. 5-bromo derivatives) .
Q. What computational tools predict the physicochemical properties of derivatives?
- LogP Calculations : SwissADME or MarvinSuite estimates lipophilicity for lead optimization .
- DFT Studies : Models electronic effects of substituents (e.g., CF electron-withdrawing character) on reactivity .
- Molecular Dynamics : Simulates binding kinetics in kinase domains to prioritize synthetic targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
